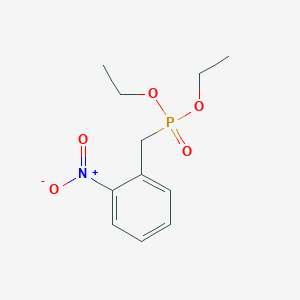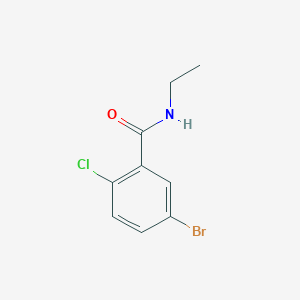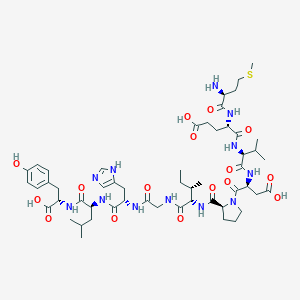
2-((3-Fluorophenyl)amino)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Fluorophenyl)amino)isonicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用机制
The mechanism of action of 2-((3-Fluorophenyl)amino)isonicotinonitrile is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
生化和生理效应
2-((3-Fluorophenyl)amino)isonicotinonitrile has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been shown to possess anti-inflammatory and antiviral properties. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using 2-((3-Fluorophenyl)amino)isonicotinonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for large-scale production. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the exact toxicity profile of this compound.
未来方向
There are several future directions for the research and development of 2-((3-Fluorophenyl)amino)isonicotinonitrile. One of the most significant future directions is the development of new drugs based on this compound. Additionally, further studies are required to determine the exact mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to determine its safety profile. Finally, new synthetic methods for the production of this compound need to be developed to improve its yield and purity.
合成方法
The synthesis of 2-((3-Fluorophenyl)amino)isonicotinonitrile is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-Fluoroaniline with isonicotinonitrile in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile at high temperature and pressure. The yield of this reaction is generally high, and the purity of the final product can be easily achieved through simple purification techniques such as recrystallization.
科学研究应用
2-((3-Fluorophenyl)amino)isonicotinonitrile has a wide range of potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
2-(3-fluoroanilino)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-2-1-3-11(7-10)16-12-6-9(8-14)4-5-15-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUVGEVCPOBLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640801 |
Source


|
| Record name | 2-(3-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Fluorophenyl)amino)isonicotinonitrile | |
CAS RN |
137225-10-6 |
Source


|
| Record name | 2-(3-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



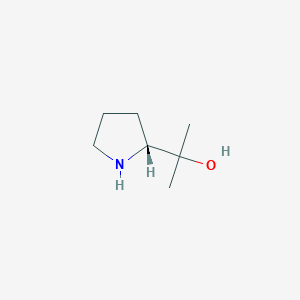
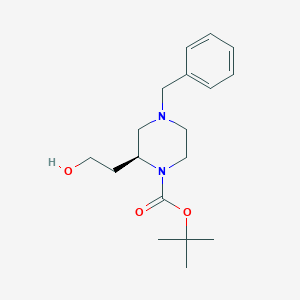
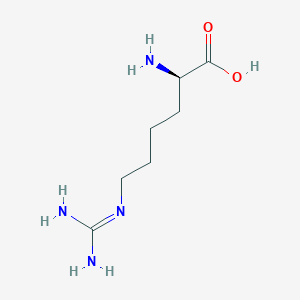
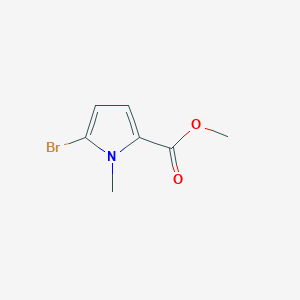
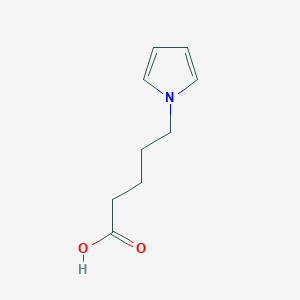

![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
